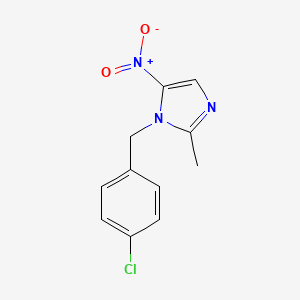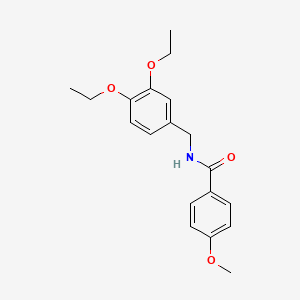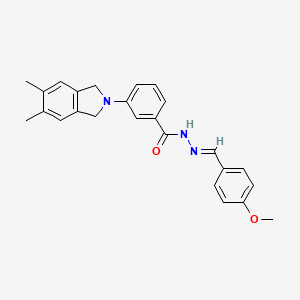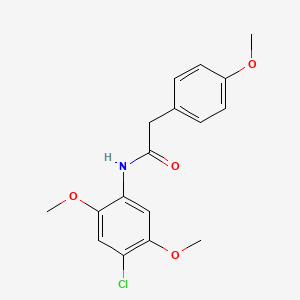![molecular formula C17H26F3N5O B5599706 4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5599706.png)
4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the specified chemical often involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction. For instance, a related compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, was synthesized through such a process with an overall yield of 39%. The synthesis steps are characterized by techniques such as 1H NMR and ESI-MS/MS (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structures of compounds within this chemical class, including benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate, have been analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory. These analyses indicate a higher stability of the hydrazone tautomers (Zhang et al., 2019).
Chemical Reactions and Properties
The chemical reactions often involve ring-opening reactions of related compounds under the influence of tertiary amines, leading to various by-products and the mechanisms of these reactions have been thoroughly discussed in literature (Jones & Phipps, 1976).
Physical Properties Analysis
The physical properties such as solubility, melting points, and boiling points of compounds within this chemical class can significantly vary depending on the specific substituents and structural modifications. However, specific data for "4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine" was not directly available.
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different conditions, and susceptibility to hydrolysis, oxidation, and other chemical transformations, are crucial for understanding the behavior of these compounds. For instance, the synthesis and study of similar compounds have shown a range of reactivities and stabilities depending on their structural features (Jones & Phipps, 1976).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis with Isoxazoles and Related Compounds Gurnos Jones and John R. Phipps (1976) discussed the synthesis involving isoxazoles, highlighting ring-opening reactions under the influence of tertiary amines. This research provides insight into the chemical reactions and mechanisms that could potentially involve compounds similar to 4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine, focusing on the transformation of specific salts to form new compounds with potential application in various fields of chemistry (Jones & Phipps, 1976).
Antimicrobial Activity of Derivatives Konstantin Yu. Krolenko, Sergiy V. Vlasov, and Irina A. Zhuravel (2016) synthesized new derivatives containing piperidine or pyrrolidine ring and found these compounds to exhibit strong antimicrobial activity. This study suggests that modifications to the piperidine and pyrrolidine structures, as seen in 4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine, could enhance antimicrobial properties, offering potential applications in developing new antimicrobial agents (Krolenko et al., 2016).
Pharmacological Applications
Antineoplastic Applications in Chronic Myelogenous Leukemia A study on the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, revealed the main metabolic pathways of similar compounds after oral administration. The study identified metabolites through various transformations such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, suggesting potential pharmacological applications of compounds like 4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine in the treatment of cancers (Gong et al., 2010).
Antimycobacterial Activity R. Kumar et al. (2008) reported on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, evaluating their in vitro and in vivo activity against Mycobacterium tuberculosis. The study indicates that modifications to the piperidin-4-one structure can yield compounds with significant antimycobacterial activity, underscoring the potential therapeutic applications of related compounds in treating tuberculosis and related infections (Kumar et al., 2008).
properties
IUPAC Name |
4,4,4-trifluoro-1-[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26F3N5O/c1-23-14(12-24-8-2-3-9-24)21-22-16(23)13-5-10-25(11-6-13)15(26)4-7-17(18,19)20/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSNFIOOAWINOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)CCC(F)(F)F)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)


![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)
![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)




![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)


![2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5599718.png)